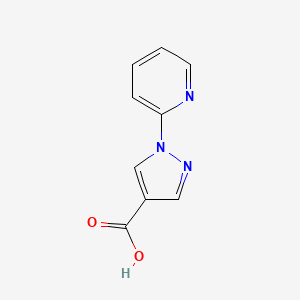

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Descripción

1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Propiedades

IUPAC Name |

1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBNORAXWCYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine-2-carboxylic acid hydrazide and ethyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Notably, derivatives of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid have been investigated for their anticancer , anti-inflammatory , and antimicrobial activities.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties across various cancer cell lines. For example:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 | |

| Liver Cancer | HepG2 | 15.0 | |

| Lung Cancer | A549 | 10.0 | |

| Colorectal Cancer | HCT116 | 8.0 |

The mechanism of action includes inhibition of critical enzymes involved in cancer cell survival and proliferation, such as topoisomerase II and epidermal growth factor receptor (EGFR), as well as induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, particularly through its interaction with cyclooxygenase enzymes, which are key players in the inflammatory response. Studies indicate that it can decrease cytokine levels in models of induced inflammation, suggesting potential for developing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Effects

This compound derivatives have demonstrated antimicrobial activity against various pathogens, including:

| Activity Type | Target Organism | Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | |

| Antifungal | Candida albicans | Reduced viability |

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. The flexibility in its synthetic routes enables researchers to create a library of derivatives for screening against different biological targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

- A study highlighted the synthesis and pharmacological assessment of pyrazole derivatives, revealing significant cytotoxic effects against multiple cancer types and emphasizing the importance of structural modifications on biological activity .

- Another investigation into copper(II) complexes with pyrazole derivatives indicated potential antioxidant activities, showcasing the compound's versatility beyond traditional drug applications .

Mecanismo De Acción

The mechanism of action of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group.

1-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another positional isomer.

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the pyridine ring attachment.

These compounds share similar core structures but differ in the position of functional groups, which can lead to variations in their chemical reactivity and biological activity.

Actividad Biológica

1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 176.17 g/mol. The structural formula can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds structurally related to this compound have shown promising results against E. coli and Staphylococcus aureus .

- Anticancer Properties : Research has highlighted the potential of pyrazole derivatives in cancer treatment. For example, compounds with similar structures have been reported to exhibit antiproliferative effects on several cancer cell lines, including breast and lung cancers .

- Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thereby altering their activity and influencing disease processes .

- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways that are crucial for cellular function and response .

Anticancer Activity

A study evaluated the anticancer potential of several pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values indicated effective concentrations for inducing apoptosis .

Antimicrobial Efficacy

In another study, the antimicrobial properties of various pyrazole derivatives were tested against pathogens such as E. coli and Klebsiella pneumoniae. The results showed that certain derivatives exhibited higher efficacy than standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- A common method involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form the pyrazole core. Subsequent hydrolysis under basic conditions yields the carboxylic acid moiety . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C for cyclization), and stoichiometric ratios of reagents to minimize side products like unreacted intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridyl C-N vibrations at ~1600 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., pyridin-2-yl protons as doublets at δ 7.5–8.5 ppm, pyrazole protons at δ 7.0–8.0 ppm) .

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between pyridyl and pyrazole rings, critical for understanding steric effects in ligand-receptor interactions .

Q. What are the primary biological or pharmacological applications of this compound in current research?

- It serves as a scaffold for developing hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, which modulate cellular responses to hypoxia . Derivatives have also been explored as xanthine oxidase inhibitors for gout treatment, leveraging the carboxylic acid group for active-site binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency against specific enzymes (e.g., xanthine oxidase)?

- Step 1 : Synthesize analogs with substitutions on the pyridin-2-yl or pyrazole rings (e.g., halogenation, methyl groups) to probe steric and electronic effects.

- Step 2 : Use enzyme inhibition assays (IC₅₀ measurements) and molecular docking to correlate substituent effects with binding affinity. For example, trifluoromethyl groups enhance metabolic stability, while electron-withdrawing substituents improve hydrogen bonding with catalytic residues .

Q. What computational methods are suitable for predicting the compound’s electronic properties and interaction mechanisms?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For instance, the carboxylic acid group’s electron-withdrawing nature lowers HOMO energy, enhancing electrophilic interactions .

- Molecular Dynamics (MD) Simulations : Models binding dynamics in solvent or protein environments, such as interactions with HIF prolyl hydroxylase’s Fe²⁺-binding site .

Q. How can contradictions in spectroscopic or biological data be resolved during characterization?

- Case Example : Discrepancies in NMR signals may arise from tautomerism in the pyrazole ring. Use variable-temperature NMR to identify equilibrium states or employ 2D techniques (e.g., COSY, HSQC) to confirm proton assignments .

- Biological Replicates : Address variability in enzyme inhibition assays by repeating experiments under standardized conditions (pH 7.4 buffer, 37°C) and validating with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- GHS Classification : Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use personal protective equipment (PPE) including nitrile gloves and fume hoods during synthesis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers for halogenated organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.